1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by the molecular formula . This compound features a propanone backbone along with an ethoxy group and a methylthio group, which contribute to its unique chemical properties. It is primarily used in organic synthesis and research applications due to its potential biological activity and utility as an intermediate in the synthesis of more complex molecules.
This compound can be classified as a ketone, specifically a substituted aromatic ketone, due to the presence of a carbonyl group () attached to an aromatic ring. Its synthesis typically involves reactions that incorporate both ethoxy and methylthio functionalities into the aromatic system.
The synthesis of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one generally involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable ketone precursor. This can occur under acidic or basic conditions, often utilizing reagents such as:
The reaction is typically conducted at elevated temperatures to promote the formation of the desired product. For industrial applications, large-scale batch or continuous processes may be employed, utilizing automated reactors for precise control over reaction parameters to ensure high yield and purity.
The molecular structure of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one includes several key components:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 1-(4-ethoxy-2-methylsulfanylphenyl)propan-1-one |
| InChI | InChI=1S/C12H16O2S/c1-4... |
| InChI Key | MSPYIALNYUIMAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1)CC(=O)C)SC |
1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one can undergo various chemical transformations:
For these reactions, typical reagents include:
The mechanism of action for 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one involves several steps depending on the specific reaction pathway pursued:
The physical properties of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one include:
Key chemical properties include:
1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one has several scientific uses:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4